molecular formula C10H12ClNO2 B13193911 2-{[(2-Chlorophenyl)methyl]amino}propanoic acid

2-{[(2-Chlorophenyl)methyl]amino}propanoic acid

Cat. No.: B13193911
M. Wt: 213.66 g/mol
InChI Key: FHNTYTHJNWCVLN-UHFFFAOYSA-N
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Description

2-{[(2-Chlorophenyl)methyl]amino}propanoic acid is a compound that belongs to the class of amino acids It is structurally characterized by the presence of a chlorophenyl group attached to the amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Chlorophenyl)methyl]amino}propanoic acid typically involves the reaction of 2-chlorobenzylamine with a suitable precursor of propanoic acid. One common method involves the use of a condensation reaction between 2-chlorobenzylamine and an α-bromo acid derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Chlorophenyl)methyl]amino}propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium hydroxide in water or ethanol, amines in an organic solvent, or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Hydroxylated, aminated, or thiolated derivatives.

Scientific Research Applications

2-{[(2-Chlorophenyl)methyl]amino}propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: Studied for its potential role in biochemical pathways and its interaction with biological macromolecules. It is used in the development of enzyme inhibitors and receptor modulators.

    Medicine: Investigated for its potential therapeutic effects, including its use as an anti-inflammatory, analgesic, or anticancer agent.

    Industry: Employed in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-{[(2-Chlorophenyl)methyl]amino}propanoic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(2-chlorophenyl)propanoic acid: Another amino acid derivative with a similar structure but different functional groups.

    2-{[(2-Bromophenyl)methyl]amino}propanoic acid: A brominated analog with potentially different reactivity and biological activity.

    2-{[(2-Fluorophenyl)methyl]amino}propanoic acid:

Uniqueness

2-{[(2-Chlorophenyl)methyl]amino}propanoic acid is unique due to the presence of the chlorophenyl group, which imparts specific chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making the compound versatile for synthetic applications. Additionally, the compound’s interaction with biological targets can differ from its analogs, leading to distinct therapeutic effects.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

2-[(2-chlorophenyl)methylamino]propanoic acid

InChI

InChI=1S/C10H12ClNO2/c1-7(10(13)14)12-6-8-4-2-3-5-9(8)11/h2-5,7,12H,6H2,1H3,(H,13,14)

InChI Key

FHNTYTHJNWCVLN-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NCC1=CC=CC=C1Cl

Origin of Product

United States

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